![molecular formula C6H7N3O B3293068 N-methylpyrazine-2-carboxamide CAS No. 88393-94-6](/img/structure/B3293068.png)
N-methylpyrazine-2-carboxamide
Overview
Description
“N-methylpyrazine-2-carboxamide” is a compound that has been studied for its potential biological applications . It is a derivative of pyrazine, which is a symmetrical heterocyclic aromatic organic compound . Pyrazine derivatives occur in many natural sources and can be synthesized chemically or biologically .
Synthesis Analysis
The synthesis of N-methylpyrazine-2-carboxamide involves the preparation of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides and their N-alkyl-3-chloropyrazine-2-carboxamide precursors . The aminodehalogenation of N-alkyl-3-chloropyrazine-2-carboxamides was completed using a microwave reactor with focused field .
Molecular Structure Analysis
The molecular structure of N-methylpyrazine-2-carboxamide is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms . The molecule also contains a carboxamide group, which is a functional group consisting of a carbonyl group (C=O) attached to an amine group (NH2).
Scientific Research Applications
1. Catalytic Synthesis Applications
N-methylpyrazine-2-carboxamide and its derivatives have been explored in the field of homogeneous catalytic synthesis. For example, aminocarbonylation reactions using nitrogen-containing iodo-heteroaromatics like 2-iodopyridine and iodopyrazine can yield N-substituted nicotinamides and pyridyl-glyoxylamides, which are potentially significant in biological contexts (Takács, Jakab, Petz, & Kollár, 2007).
2. Anti-Mycobacterial Properties
Certain N-methylpyrazine-2-carboxamide compounds exhibit notable anti-mycobacterial activities. For instance, specific N-phenylpyrazine-2-carboxamides have shown effectiveness against Mycobacterium tuberculosis and other mycobacterial strains, making them potential candidates for treating mycobacterial infections (Zítko et al., 2015).
3. Soil Nitrification Inhibition
In the context of agriculture, derivatives of N-methylpyrazine-2-carboxamide, such as 3-methylpyrazole-1-carboxamide, have been evaluated as soil nitrification inhibitors. These compounds can effectively inhibit the nitrification of ammonium in soil, which is crucial for optimizing fertilizer usage and reducing environmental impact (McCarty & Bremner, 1990).
4. Pharmaceutical Research
In pharmaceutical research, N-methylpyrazine-2-carboxamide derivatives have been investigated for their metabolic properties and potential therapeutic applications. For instance, studies on the partial glucokinase activator PF-04937319 have revealed insights into the metabolism and pharmacokinetics of such compounds, contributing to the development of treatments for conditions like type 2 diabetes (Kamimura et al., 2017).
5. Chemical Synthesis and Radiolabeling
The synthesis and radiolabeling of N-methylpyrazine-2-carboxamide derivatives are also areas of interest, particularly for developing new imaging agents in medical diagnostics (Wang et al., 2018).
6. Potential Uremic Toxin
N-methylpyrazine-2-carboxamide derivatives like N-methyl-2-pyridone-5-carboxamide have been studied as potential uremic toxins, which are substances that may accumulate in the body due to renal failure and have toxic effects (Rutkowski et al., 2003).
properties
IUPAC Name |
N-methylpyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-7-6(10)5-4-8-2-3-9-5/h2-4H,1H3,(H,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVFDBZMQPCJEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylpyrazine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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